molecular formula C15H14ClNO5 B4171987 5-{[(6-carboxy-3-cyclohexen-1-yl)carbonyl]amino}-2-chlorobenzoic acid

5-{[(6-carboxy-3-cyclohexen-1-yl)carbonyl]amino}-2-chlorobenzoic acid

Cat. No.: B4171987
M. Wt: 323.73 g/mol
InChI Key: HLXGDPVIJRNPHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[(6-carboxy-3-cyclohexen-1-yl)carbonyl]amino}-2-chlorobenzoic acid, also known as CCABA, is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields. CCABA is a derivative of the nonsteroidal anti-inflammatory drug (NSAID) sulindac, which has been used clinically for the treatment of various diseases, including cancer and inflammation.

Scientific Research Applications

5-{[(6-carboxy-3-cyclohexen-1-yl)carbonyl]amino}-2-chlorobenzoic acid has been shown to exhibit anticancer, anti-inflammatory, and neuroprotective properties in various in vitro and in vivo studies. In cancer research, this compound has been found to inhibit the growth and proliferation of various cancer cell lines, including colorectal, breast, and lung cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. Moreover, this compound has been found to inhibit the expression of various oncogenes and angiogenic factors, which are involved in the growth and spread of cancer cells.
In inflammation research, this compound has been shown to suppress the production of various inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. This compound has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various inflammatory genes. Furthermore, this compound has been shown to reduce the infiltration of inflammatory cells, such as macrophages and neutrophils, into inflamed tissues.
In neuroprotection research, this compound has been found to protect against neuronal damage and cell death induced by oxidative stress and inflammation. This compound has been shown to inhibit the production of reactive oxygen species (ROS) and to upregulate the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. This compound has also been found to reduce the expression of various pro-inflammatory cytokines and chemokines, which are involved in the neuroinflammatory response.

Mechanism of Action

The mechanism of action of 5-{[(6-carboxy-3-cyclohexen-1-yl)carbonyl]amino}-2-chlorobenzoic acid is not fully understood, but it is believed to involve multiple pathways and targets. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. This compound has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. Moreover, this compound has been shown to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that regulates various metabolic and inflammatory processes.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce cell cycle arrest, apoptosis, and autophagy, which are involved in the regulation of cell growth and survival. This compound has also been found to inhibit the migration and invasion of cancer cells, which are involved in the metastatic spread of cancer. In inflamed tissues, this compound has been shown to reduce the production of various inflammatory mediators, which are involved in the recruitment and activation of immune cells. This compound has also been found to reduce the oxidative stress and damage induced by inflammation. In neuronal cells, this compound has been shown to protect against oxidative stress and inflammation-induced damage, which are involved in the pathogenesis of various neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

5-{[(6-carboxy-3-cyclohexen-1-yl)carbonyl]amino}-2-chlorobenzoic acid has several advantages and limitations for lab experiments. One advantage is that this compound is relatively easy to synthesize and purify, making it readily available for research purposes. Another advantage is that this compound exhibits potent and selective biological activities, making it a valuable tool for studying various biological processes. However, one limitation is that this compound may exhibit off-target effects, which could complicate the interpretation of experimental results. Another limitation is that this compound may exhibit cytotoxicity at high concentrations, which could affect the viability of cells in vitro and in vivo.

Future Directions

There are several future directions for research on 5-{[(6-carboxy-3-cyclohexen-1-yl)carbonyl]amino}-2-chlorobenzoic acid. One direction is to further elucidate the mechanism of action of this compound, including its interactions with various molecular targets and pathways. Another direction is to investigate the efficacy of this compound in animal models of cancer, inflammation, and neurodegeneration, and to optimize its pharmacokinetic and pharmacodynamic properties. Moreover, future research could explore the potential of this compound as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegeneration. Finally, future research could investigate the safety and toxicity of this compound, including its potential for drug-drug interactions and adverse effects.

Properties

IUPAC Name

5-[(6-carboxycyclohex-3-ene-1-carbonyl)amino]-2-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO5/c16-12-6-5-8(7-11(12)15(21)22)17-13(18)9-3-1-2-4-10(9)14(19)20/h1-2,5-7,9-10H,3-4H2,(H,17,18)(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXGDPVIJRNPHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)NC2=CC(=C(C=C2)Cl)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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